molecular formula C8H8N4O5 B1420538 4-Methyl-3,5-dinitrobenzohydrazide CAS No. 209341-86-6

4-Methyl-3,5-dinitrobenzohydrazide

Cat. No. B1420538
M. Wt: 240.17 g/mol
InChI Key: UOMPIZLTPQRBIZ-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dinitrobenzohydrazide is a chemical compound with the molecular formula C8H8N4O5 . It has a molecular weight of 240.18 and is typically found in a powder form . The compound is stored at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methyl-3,5-dinitrobenzohydrazide is 1S/C8H8N4O5/c1-4-6(11(14)15)2-5(8(13)10-9)3-7(4)12(16)17/h2-3H,9H2,1H3,(H,10,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Methyl-3,5-dinitrobenzohydrazide is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Pharmacology

4-Methyl-3,5-dinitrobenzohydrazide has been used in the synthesis of various chemical compounds. For example, it has been utilized in creating triazoles, which exhibited psychotropic effects in central nervous system (CNS) observations, showing potential as psychotropic drugs (Agarwal, Pande, Saxena, & Chowdhury, 1988).

Host-Guest Chemistry

In host-guest chemistry, 4-Methyl-3,5-dinitrobenzoic acid functions as a host accommodating guest molecules in cavities created through hydrogen bonding. It has been observed to encapsulate different molecules, highlighting its potential in the development of molecular recognition systems and complex formation (Pedireddi, Jones, Chorlton, & Docherty, 1998).

Identification of Amines

The compound has been used for the identification of amines. By condensing 4-Methyl-3,5-dinitrobenzazide with various amines, crystalline ureas were produced, showcasing its utility in chemical analysis (Sah, 1939).

Antimicrobial Agents

4-Methyl-3,5-dinitrobenzohydrazide derivatives have shown significant antimicrobial activities. A study demonstrated their effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria, suggesting their potential as antimycobacterial agents (Klimešová, Kočí, Waisser, & Kaustová, 2002).

Photodecomposition Studies

The compound has been involved in photodecomposition studies. For instance, research on 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones indicated that photolysis led to the formation of respective carbodiimides, providing insights into photostable end products for industrial and medicinal applications (Alawode, Robinson, & Rayat, 2011).

Coordination Polymers

3,5-Dinitro-4-methylbenzoic acid and its derivatives have been used in creating coordination polymers. These polymers exhibit properties like forming host structures through hydrogen bonds and accommodating different guest species, which are essential in materials science (Varughese & Pedireddi, 2005).

Thermal Decomposition

The thermal decomposition of 4-Methyl-3,5-dinitrobenzoic acid has been a subject of study, providing valuable data for understanding its stability and reaction kinetics, crucial for various industrial applications (Sanchirico, 2015).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 4-Methyl-3,5-dinitrobenzohydrazide can be found online . It’s important to handle this compound with care, using personal protective equipment and avoiding dust formation .

properties

IUPAC Name

4-methyl-3,5-dinitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O5/c1-4-6(11(14)15)2-5(8(13)10-9)3-7(4)12(16)17/h2-3H,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMPIZLTPQRBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3,5-dinitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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